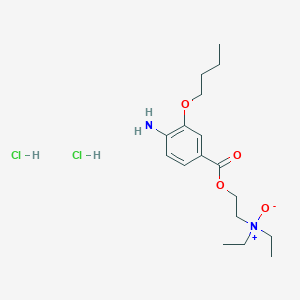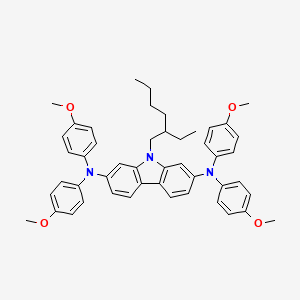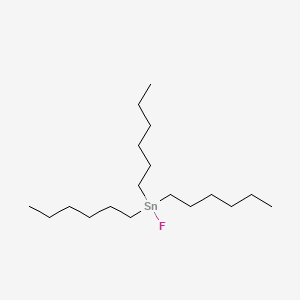
Fluorotrihexylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by the presence of a tin (Sn) atom bonded to three hexyl groups and one fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluorotrihexylstannane can be synthesized through the reaction of trihexyltin hydride with a fluorinating agent. One common method involves the use of hydrogen fluoride (HF) or a fluoride salt under controlled conditions. The reaction typically proceeds as follows:
(C6H13)3SnH+HF→(C6H13)3SnF+H2
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the handling of hazardous reagents like hydrogen fluoride.
Analyse Des Réactions Chimiques
Types of Reactions: Fluorotrihexylstannane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as halides or alkoxides.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium chloride (NaCl) or potassium iodide (KI) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include trihexyltin halides or alkoxides.
Oxidation: Products may include higher oxidation state tin compounds.
Reduction: Reduced tin species are formed.
Applications De Recherche Scientifique
Fluorotrihexylstannane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this compound, are studied for their biological activity and potential use as antifouling agents.
Medicine: Research is ongoing to explore the potential of organotin compounds in medicinal chemistry, including their use as anticancer agents.
Industry: this compound is used in the production of specialty chemicals and materials, including catalysts and stabilizers.
Mécanisme D'action
The mechanism of action of fluorotrihexylstannane involves its interaction with molecular targets through the tin center. The tin atom can coordinate with various ligands, influencing the reactivity and stability of the compound. The fluorine atom enhances the compound’s electrophilicity, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Trihexyltin Hydride (C18H40Sn): Similar structure but with a hydrogen atom instead of fluorine.
Trihexyltin Chloride (C18H39ClSn): Chlorine atom replaces the fluorine atom.
Trihexyltin Bromide (C18H39BrSn): Bromine atom replaces the fluorine atom.
Uniqueness: Fluorotrihexylstannane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom’s high electronegativity influences the compound’s behavior in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Propriétés
Numéro CAS |
20153-50-8 |
|---|---|
Formule moléculaire |
C18H39FSn |
Poids moléculaire |
393.2 g/mol |
Nom IUPAC |
fluoro(trihexyl)stannane |
InChI |
InChI=1S/3C6H13.FH.Sn/c3*1-3-5-6-4-2;;/h3*1,3-6H2,2H3;1H;/q;;;;+1/p-1 |
Clé InChI |
VIQZOBIMPYFTNZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC[Sn](CCCCCC)(CCCCCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13432004.png)
![(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B13432015.png)
![(2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13432021.png)


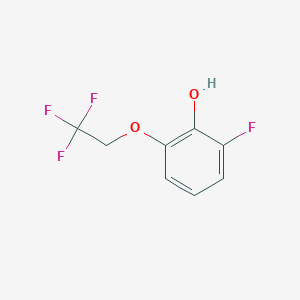

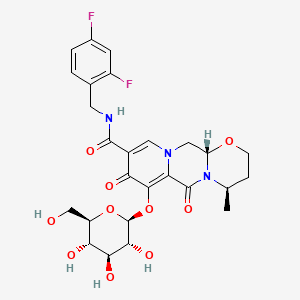
![[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B13432054.png)
![1-{3-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13432060.png)
